molecular formula C18H20ClN3O2 B2588763 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one CAS No. 2034495-21-9

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2588763
CAS No.: 2034495-21-9
M. Wt: 345.83
InChI Key: DHJFBXPFGBPFAF-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Compounds featuring pyrimidine and pyrrolidine scaffolds, like this one, are frequently investigated for their potential to modulate key biological pathways. Research into structurally similar molecules has shown that such compounds can act as inhibitors for various enzyme targets, including protein kinases and phosphodiesterases (e.g., PDE9) , which are implicated in a range of diseases. The specific structural motifs present in this molecule—including the chloropyrimidine head, the pyrrolidine linker, and the phenylbutanone tail—suggest it may have utility in early-stage drug discovery efforts, particularly in the development of targeted therapies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for ensuring all necessary approvals and safety assessments are in place before handling or using this compound.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-11-20-18(21-12-15)24-16-9-10-22(13-16)17(23)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJFBXPFGBPFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves the reaction of 5-chloropyrimidine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate

  • Core Structure: Pyrazolo[3,4-c]pyrimidine fused with a chromenone system.
  • Substituents : Multiple fluorine atoms and a methyl benzoate group.
  • Key Differences: Fluorine substituents may improve metabolic stability compared to chlorine in the target compound .
  • Physical Data : Molecular ion peak at m/z 536.4 (M+1), melting point 303–306°C .

Piperazine-Based Analogues ()

MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)

  • Core Structure: Piperazine linked to a trifluoromethylpyridine and thiophene-substituted butanone.
  • Substituents : Trifluoromethyl group (electron-withdrawing) and thiophene (aromatic heterocycle).
  • Key Differences :
    • Piperazine vs. Pyrrolidine : Piperazine’s two nitrogen atoms could enhance hydrogen bonding and basicity, influencing pharmacokinetics.
    • Thiophene vs. Phenyl : Thiophene’s lower electron density may reduce π-π stacking interactions compared to the phenyl group in the target compound .

Benzisoxazole Derivatives ()

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure: Benzisoxazole fused with a pyridopyrimidinone system.
  • Substituents : Fluorine and piperidine.
  • Pyridopyrimidinone: A larger planar system compared to the monocyclic chloropyrimidine in the target compound, possibly affecting target selectivity .

Comparative Analysis Table

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyrrolidinyl-chloropyrimidine 5-Chloro, phenylbutanone Not reported Not reported Flexible pyrrolidine, chloropyrimidine
Example 64 () Pyrazolo[3,4-c]pyrimidine Fluoro groups, methyl benzoate 536.4 (M+1) 303–306 High rigidity, fluorinated chromenone
MK45 () Piperazine-pyridine Trifluoromethyl, thiophene Not reported Not reported Enhanced hydrogen bonding, thiophene
Benzisoxazole Derivative () Benzisoxazole-pyridopyrimidinone Fluorine, piperidine Not reported Not reported Bicyclic system, metabolic stability

Research Implications

  • Pharmacological Potential: While structural features like halogenation and heterocycles suggest drug-likeness, the absence of bioactivity data for the target compound limits mechanistic comparisons. Fluorinated analogs () may exhibit superior metabolic stability, whereas piperazine derivatives () could have enhanced solubility.

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, including a chlorinated pyrimidine moiety and a pyrrolidine ring, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is C16H20ClN3O2, with a molecular weight of approximately 335.8 g/mol. The presence of the chlorine atom in the pyrimidine ring enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC16H20ClN3O2
Molecular Weight335.8 g/mol
CAS Number2034299-66-4
Chemical StructureChemical Structure

The mechanism of action for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors that are crucial in various biological pathways:

Molecular Targets:

  • Kinases: The compound may inhibit specific kinases involved in cell signaling pathways.
  • G-protein Coupled Receptors (GPCRs): It may modulate the activity of GPCRs, influencing cellular responses.

Biological Pathways:
By binding to these targets, the compound can affect pathways related to cell growth, differentiation, and apoptosis, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

Antiviral Properties:
Studies have shown that similar compounds can inhibit viral replication by targeting viral enzymes, suggesting potential applications in antiviral drug development.

Anticancer Activity:
Preliminary studies indicate that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways. For instance, it may affect the MAPK/ERK pathway, which is often dysregulated in tumors.

Anti-inflammatory Effects:
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted, which could lead to reduced inflammation and pain relief.

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one:

  • Study on Anticancer Activity:
    • Researchers synthesized analogs of the compound and tested them against various cancer cell lines.
    • Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells.
  • Investigation into Antiviral Activity:
    • A study evaluated the efficacy of related compounds against HIV.
    • The results showed that certain derivatives inhibited HIV reverse transcriptase, suggesting a mechanism for antiviral activity.
  • Evaluation of Anti-inflammatory Properties:
    • In vitro assays demonstrated that the compound reduced COX enzyme activity.
    • Animal models further confirmed its efficacy in reducing inflammation-related symptoms.

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